L-缬氨酸4-硝基苯胺

描述

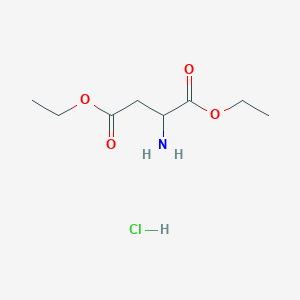

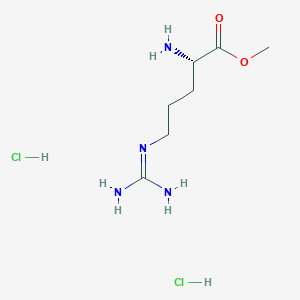

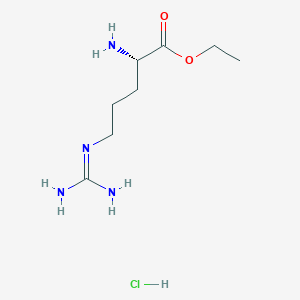

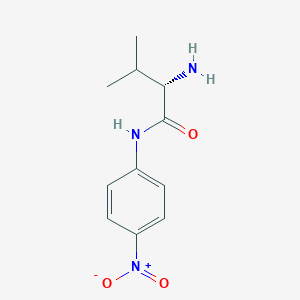

L-Valine 4-nitroanilide is a compound with the molecular formula C11H15N3O3 . It is used in various applications, including as an ingredient in cosmetics and special nutrients in pharmaceutical and agriculture fields .

Molecular Structure Analysis

The molecular structure of L-Valine 4-nitroanilide consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

L-Valine is an essential amino acid that has wide and expanding applications. Its applicability ranges from being an animal feed additive, an ingredient in cosmetics, and special nutrients in pharmaceutical and agriculture fields . The production of L-Valine often involves fermentation with the aid of model organisms .

科学研究应用

L-缬氨酸4-硝基苯胺被用作研究人粒细胞弹性蛋白酶和组织激肽释放酶等酶的动力学和特异性的底物。例如,L-吡咯谷氨酰-L-脯氨酰-L-缬氨酰-对硝基苯胺被确认为人粒细胞弹性蛋白酶的高度特异性底物,有助于弹性蛋白酶抑制剂的研究(Kramps, Twisk, & Linden, 1983).

在生物化学和分子生物学领域,它已被用于了解酶动力学和底物活化。例如,人组织激肽释放酶在水解各种底物(包括D-缬氨酰-L-亮氨酰-L-精氨酸4-硝基苯胺)时的动力学特性已被研究,提供了对酶行为和各种因素潜在调节的见解(Sousa et al., 2002).

L-缬氨酸4-硝基苯胺类似物已被研究其在癌症研究中的潜力。例如,L-γ-谷氨酰-对硝基苯胺(GPNA),一种与L-缬氨酸4-硝基苯胺在结构上相似的化合物,已被用于研究其在肺癌细胞中的细胞毒性作用,突出了其作用机制的复杂性(Corti et al., 2019).

L-缬氨酸4-硝基苯胺衍生物已被用于研究酶的特异性,例如补体成分C1s,有助于理解C1s在C4、C2和C1抑制剂等蛋白质中切割键附近的氨基酸序列(Keogh, Harding, & Hardman, 1987).

L-缬氨酸4-硝基苯胺还被用于研究对酶的抑制效应,例如人组织激肽释放酶,提供了对酶与各种抑制剂相互作用的见解(Sousa et al., 2001).

未来方向

There is a growing market demand for L-Valine, and its applicability is expanding. Current advances in the engineering of microbial cell factories have been developed to address and overcome major challenges in the L-Valine production process . Future prospects for enhancing the current L-Valine production strategies are also being discussed .

作用机制

Target of Action

L-Valine 4-nitroanilide, also known as H-Val-pNA, primarily targets the glucagon-like peptide 1 (GLP-1) in rodents . GLP-1 is an important regulator of glucose homeostasis and a key factor in the regulation of energy intake .

Mode of Action

The compound stimulates GLP-1 secretion through ATP-sensitive potassium channels and voltage-gated calcium channels . The intracellular metabolism of L-valine leads to the closure of KATP-channels and the opening of voltage-gated Ca2±channels, which are involved in L-valine induced GLP-1 secretion .

Biochemical Pathways

L-Valine is a powerful stimulator of GLP-1 release in rodents . It is involved in the PI3K/Akt1 signaling pathway and inhibits the activity of arginase to increase the expression of NO . Therefore, L-valine can enhance phagocytosis of macrophages to drug-resistant pathogens and serves as a chemical building block for anti-viral drugs and antibiotics .

Pharmacokinetics

The compound is known to be a white to off-white powder with a molecular weight of 27372 . It is recommended to be stored at -4°C .

Result of Action

The molecular and cellular effects of L-Valine 4-nitroanilide’s action include the stimulation of GLP-1 release, which has a critical role in pharmacological nutrients for patients with chronic liver disease . It also enhances the phagocytosis of macrophages to drug-resistant pathogens .

属性

IUPAC Name |

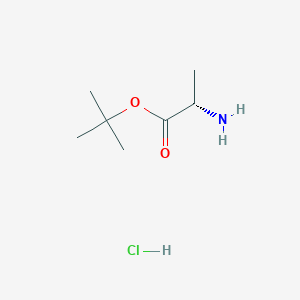

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIZCLBWDPSXDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428585 | |

| Record name | L-Valine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valine 4-nitroanilide | |

CAS RN |

52084-13-6 | |

| Record name | L-Valine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。